N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide
Description
N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furo[2,3-d]pyrimidine ring fused with a naphthalene carboxamide structure
Properties
IUPAC Name |
N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-10-11(2)25-19-16(10)17(20-9-21-19)22-18(24)14-7-8-15(23)13-6-4-3-5-12(13)14/h3-6,9,14H,7-8H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTFPMKPKLRHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC=NC(=C12)NC(=O)C3CCC(=O)C4=CC=CC=C34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 5,6-dimethylfuro[2,3-d]pyrimidine derivatives with appropriate naphthalene carboxylic acid derivatives under controlled conditions. The reaction often requires the use of catalysts such as rhodium (II) pivalate and solvents like fluorobenzene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like column chromatography and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furo[2,3-d]pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit serine/threonine-protein kinases, leading to the disruption of cellular signaling pathways involved in cell growth and proliferation . The compound binds to the active site of the kinase, preventing substrate phosphorylation and subsequent downstream signaling.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)glycine: Another furo[2,3-d]pyrimidine derivative with different substituents.
N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,2-ethanediamine: A structurally similar compound with an ethanediamine moiety.
Uniqueness
N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is unique due to its specific combination of the furo[2,3-d]pyrimidine ring and naphthalene carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
